4-(Heptadecafluorooctyl)benzoic acid
Description
4-(Heptadecafluorooctyl)benzoic acid is a perfluorinated alkyl-substituted benzoic acid derivative. The compound features a fully fluorinated octyl chain (C8F17) attached to the para position of a benzoic acid moiety. This structural configuration confers unique physicochemical properties, including extreme hydrophobicity, chemical inertness, and thermal stability, which are characteristic of per- and polyfluoroalkyl substances (PFAS). These properties make it relevant in applications such as surfactants, coatings, and specialty polymers .
The molecular formula of 4-(Heptadecafluorooctyl)benzoic acid is C15H5F17O2, with an approximate molecular weight of 540–550 g/mol.
Properties
CAS No. |
74701-33-0 |
|---|---|
Molecular Formula |
C15H5F17O2 |
Molecular Weight |
540.17 g/mol |
IUPAC Name |
4-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)benzoic acid |
InChI |
InChI=1S/C15H5F17O2/c16-8(17,6-3-1-5(2-4-6)7(33)34)9(18,19)10(20,21)11(22,23)12(24,25)13(26,27)14(28,29)15(30,31)32/h1-4H,(H,33,34) |
InChI Key |
AIOWABGMWFAARU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Heptadecafluorooctyl)benzoic acid typically involves the reaction of heptadecafluorooctyl iodide with a benzoic acid derivative under specific conditions. One common method includes:
Starting Materials: Heptadecafluorooctyl iodide and a benzoic acid derivative.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Procedure: The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of 4-(Heptadecafluorooctyl)benzoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Heptadecafluorooctyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding perfluorinated carboxylates.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Perfluorinated carboxylates.
Reduction: 4-(Heptadecafluorooctyl)benzyl alcohol.
Substitution: Nitro- or halogen-substituted derivatives of 4-(Heptadecafluorooctyl)benzoic acid.
Scientific Research Applications
4-(Heptadecafluorooctyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in bioimaging due to its unique fluorinated structure.
Medicine: Explored for its potential in drug delivery systems, particularly in targeting specific tissues.
Industry: Utilized in the production of specialty polymers and coatings due to its hydrophobic and oleophobic properties.
Mechanism of Action
The mechanism of action of 4-(Heptadecafluorooctyl)benzoic acid is largely dependent on its interaction with biological membranes and proteins. The extensive fluorination of the alkyl chain imparts unique properties such as:
Hydrophobicity: Enhances its ability to interact with lipid bilayers.
Protein Binding: The aromatic ring can interact with specific amino acid residues in proteins, potentially altering their function.
Comparison with Similar Compounds
4-(Heptafluoroisopropyl)benzoic Acid
3-Fluoro-4-(hexadecyloxy)benzoic Acid
- Molecular Formula : C23H35FO3
- Molecular Weight : 386.52 g/mol
- Key Properties : Combines a single fluorine atom with a long alkyl chain (C16H33O). Exhibits surfactant properties but lacks the extreme stability of perfluorinated chains. Applications include pharmaceutical intermediates and personal care products .
4-(4-Fluorophenoxy)benzoic Acid
- Molecular Formula : C13H9FO3
- Molecular Weight : 244.21 g/mol
- Key Properties: Contains a fluorinated aromatic substituent (phenoxy group). Less hydrophobic than alkyl-fluorinated analogs, with applications in organic synthesis and material science .
Hydroxy-Substituted Benzoic Acids
4-Hydroxybenzoic Acid
2,4-Dihydroxybenzoic Acid
- Molecular Formula : C7H6O4
- Molecular Weight : 154.12 g/mol
- Key Properties : Two hydroxyl groups enhance solubility in polar solvents. Found in natural products and used in pharmaceutical research .
Other Substituted Benzoic Acids
4-(Methoxycarbonyl)benzoic Acid
- Molecular Formula : C9H8O4
- Molecular Weight : 180.16 g/mol
- Key Properties: Contains an ester functional group.
4-((2-Hydroxyethoxy)carbonyl)benzoic Acid
- Molecular Formula : C10H10O5
- Molecular Weight : 210.18 g/mol
- Key Properties : Hydrophilic substituent (hydroxyethoxy group) enhances water solubility. Applications include polymer modification and biomedical materials .
Data Table: Comparative Analysis
Research Findings and Environmental Considerations
- PFAS Concerns : 4-(Heptadecafluorooctyl)benzoic acid, as a long-chain PFAS, faces regulatory scrutiny due to its environmental persistence and toxicity. Shorter-chain alternatives (e.g., C6F13-based compounds) are being developed to mitigate these issues .
- Synthetic Utility : Fluorinated benzoic acids are critical in creating water- and oil-repellent materials. However, their stability complicates degradation in wastewater treatment systems .
- Biomedical Relevance: Non-fluorinated analogs like 4-hydroxybenzoic acid are safer for pharmaceuticals, whereas fluorinated versions are restricted to non-biomedical uses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
